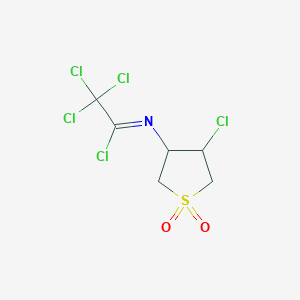
2,2,2-Trichlor-N-(4-Chlor-1,1-dioxothiolan-3-yl)ethanimidoylchlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-Trichloro-N-(4-chloro-1,1-dioxothiolan-3-yl)ethanimidoyl chloride is a chemical compound known for its unique structure and reactivity. It is characterized by the presence of multiple chlorine atoms and a dioxothiolan ring, which contribute to its distinct chemical properties.
Wissenschaftliche Forschungsanwendungen
2,2,2-Trichloro-N-(4-chloro-1,1-dioxothiolan-3-yl)ethanimidoyl chloride has several applications in scientific research:
Vorbereitungsmethoden
The synthesis of 2,2,2-trichloro-N-(4-chloro-1,1-dioxothiolan-3-yl)ethanimidoyl chloride typically involves the reaction of trichloroacetonitrile with 4-chloro-1,1-dioxothiolane under specific conditions. The reaction is usually carried out in the presence of a base such as sodium carbonate in a solvent mixture of dioxane and water at temperatures ranging from 70 to 80°C . Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing more efficient and cost-effective processes.
Analyse Chemischer Reaktionen
2,2,2-Trichloro-N-(4-chloro-1,1-dioxothiolan-3-yl)ethanimidoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chloride ions are replaced by other nucleophiles such as amines or alcohols.
Oxidation and Reduction: It can participate in oxidation-reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of corresponding acids and other by-products.
Common reagents used in these reactions include sodium carbonate, morpholine, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Wirkmechanismus
The mechanism of action of 2,2,2-trichloro-N-(4-chloro-1,1-dioxothiolan-3-yl)ethanimidoyl chloride involves its ability to act as an electrophile due to the presence of multiple chlorine atoms. This electrophilic nature allows it to react readily with nucleophiles, facilitating various substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2,2,2-trichloro-N-(4-chloro-1,1-dioxothiolan-3-yl)ethanimidoyl chloride include:
2,2,2-Trichloro-1,1-dimethylethyl chloroformate: Known for its use in organic synthesis as a protecting group reagent.
Cyanuric chloride: Used in the synthesis of various organic compounds and as a reagent in organic chemistry.
(1E)-2,2,2-Trichloro-N’-(4-chloro-1,1-dioxidotetrahydro-3-thienyl)-N-(2-furylmethyl)ethanimidamide: Another compound with similar structural features and reactivity.
The uniqueness of 2,2,2-trichloro-N-(4-chloro-1,1-dioxothiolan-3-yl)ethanimidoyl chloride lies in its specific combination of a trichloroethyl group and a dioxothiolan ring, which imparts distinct reactivity and applications compared to its analogs.
Eigenschaften
IUPAC Name |
2,2,2-trichloro-N-(4-chloro-1,1-dioxothiolan-3-yl)ethanimidoyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl5NO2S/c7-3-1-15(13,14)2-4(3)12-5(8)6(9,10)11/h3-4H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTZPPDSDYQMOKF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CS1(=O)=O)Cl)N=C(C(Cl)(Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl5NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 8-methoxy-2,3-dihydro-1,4-benzodioxine-6-carboxylate](/img/structure/B2370958.png)
![1-[2-(4-chlorophenyl)-2-oxoethyl]-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2370960.png)


![N-[Cyano-(2-fluorophenyl)methyl]-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzamide](/img/structure/B2370967.png)
![1-(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone](/img/structure/B2370968.png)




![N,N-diethyl-2-((3-(2-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2370974.png)
![8-chloro-3-(4-ethylphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2370975.png)
![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-isopropoxyphenyl)methanone](/img/structure/B2370977.png)
